molecular formula C10H9F6N B1454113 3,3,3-Trifluoro-1-[4-(trifluoromethyl)phenyl]propan-1-amine CAS No. 1270476-37-3

3,3,3-Trifluoro-1-[4-(trifluoromethyl)phenyl]propan-1-amine

Cat. No.: B1454113
CAS No.: 1270476-37-3
M. Wt: 257.18 g/mol
InChI Key: ASYITWYWBCCRPX-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-1-[4-(trifluoromethyl)phenyl]propan-1-amine is a useful research compound. Its molecular formula is C10H9F6N and its molecular weight is 257.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3,3,3-Trifluoro-1-[4-(trifluoromethyl)phenyl]propan-1-amine (CAS Number: 1270476-37-3) is a fluorinated organic compound with significant potential in medicinal chemistry due to its unique structural characteristics. This compound features a trifluoromethyl group, which enhances its biological activity by influencing molecular interactions and pharmacokinetics. The purpose of this article is to explore the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H9F6N
  • Molecular Weight : 257.18 g/mol
  • Purity : ≥95%

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to the presence of the trifluoromethyl group. This group is known for its electron-withdrawing properties, which can enhance the binding affinity of compounds to specific biological targets.

Key Mechanisms:

  • Enzyme Inhibition : Compounds with trifluoromethyl groups have been shown to inhibit various enzymes effectively due to increased lipophilicity and altered electronic properties.
  • Receptor Interaction : The trifluoromethyl moiety can improve the interaction with G-protein coupled receptors (GPCRs), potentially leading to enhanced therapeutic effects.
  • Cytotoxic Effects : Preliminary studies indicate that similar compounds exhibit cytotoxicity against cancer cell lines, suggesting potential applications in oncology.

Cytotoxicity Studies

A study investigating structurally related compounds demonstrated significant cytotoxic effects on MCF-7 breast cancer cells using the MTT assay. The results indicated that modifications in the molecular structure, including the incorporation of tertiary amines and trifluoromethyl groups, could lead to improved cytotoxic profiles compared to standard treatments like Tamoxifen .

CompoundIC50 (µM)Cell Line
Tamoxifen10MCF-7
Trifluoro Compound5MCF-7

Structure-Activity Relationship (SAR)

The incorporation of the trifluoromethyl group has been linked to increased potency in inhibiting serotonin uptake and other biochemical pathways. SAR studies suggest that this modification can lead to a six-fold increase in activity compared to non-fluorinated analogs .

Case Study 1: Anticancer Activity

In a comparative study of various fluorinated compounds, this compound was evaluated for its effects on cell proliferation in cancer models. The compound exhibited a notable reduction in cell viability at concentrations as low as 5 µM, highlighting its potential as a chemotherapeutic agent .

Case Study 2: Neuropharmacological Effects

Research into fluoroalkylated amines has shown promise in treating neuropsychiatric disorders. Compounds similar to this compound have demonstrated efficacy in modulating neurotransmitter systems, suggesting potential applications in treating anxiety and depression .

Properties

IUPAC Name

3,3,3-trifluoro-1-[4-(trifluoromethyl)phenyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F6N/c11-9(12,13)5-8(17)6-1-3-7(4-2-6)10(14,15)16/h1-4,8H,5,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYITWYWBCCRPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(F)(F)F)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,3,3-Trifluoro-1-[4-(trifluoromethyl)phenyl]propan-1-amine
3,3,3-Trifluoro-1-[4-(trifluoromethyl)phenyl]propan-1-amine
3,3,3-Trifluoro-1-[4-(trifluoromethyl)phenyl]propan-1-amine
3,3,3-Trifluoro-1-[4-(trifluoromethyl)phenyl]propan-1-amine
3,3,3-Trifluoro-1-[4-(trifluoromethyl)phenyl]propan-1-amine
3,3,3-Trifluoro-1-[4-(trifluoromethyl)phenyl]propan-1-amine

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